TPh A

Descripción general

Descripción

Métodos De Preparación

La preparación de TPh A implica varias rutas de síntesis y condiciones de reacción. Un método común incluye la reacción de trifenilfosfina con un haluro adecuado bajo condiciones controladas. Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Fundamental Composition of TPH Aromatic Fractions

TPH aromatic fractions consist of benzene, toluene, ethylbenzene, xylenes (BTEX), and polycyclic aromatic hydrocarbons (PAHs) with varying carbon ranges (C6–C35) . These compounds exhibit distinct reactivity due to their conjugated π-electron systems and molecular stability.

Key characteristics of aromatic fractions :

-

Higher water solubility compared to aliphatic counterparts (e.g., benzene solubility: 1.8 g/L vs. hexane: 0.01 g/L)

-

Greater environmental persistence and bioaccumulation potential

-

Susceptibility to oxidation and hydroxylation reactions in atmospheric and aqueous phases

2.1. Atmospheric Oxidation

Aromatic hydrocarbons undergo photochemical reactions with hydroxyl radicals (- OH) and ozone (O₃):

Example reaction for benzene :

This produces phenolic compounds, which further react to form secondary organic aerosols (SOAs) .

2.2. Microbial Degradation

Aerobic bacteria (e.g., Pseudomonas spp.) metabolize BTEX via dioxygenase enzymes:

Toluene degradation pathway :

Anaerobic conditions favor reductive dehalogenation of chlorinated aromatics .

2.3. Redox Reactions in Subsurface Environments

In groundwater, aromatic hydrocarbons participate in iron(III) oxide reduction:

This process is pH-dependent and generates ferrous iron .

Environmental Fate and Transformation Products

| Property/Process | Aromatic Fraction (C6–C8) | Heavy Aromatics (C9–C35) |

|---|---|---|

| Water Solubility | 10–1,800 mg/L | 0.001–5 mg/L |

| Henry’s Law Constant | 0.005–0.23 atm·m³/mol | <0.001 atm·m³/mol |

| Major Metabolites | Catechol, muconic acid | Quinones, epoxides |

Source: Adapted from TPHCWG (1997b) and Kim et al. (2016)

Toxicity and Byproduct Formation

Aromatic fractions produce reactive intermediates during degradation:

-

Benzene : Metabolized to benzene oxide, a DNA-alkylating agent

-

PAHs : Form diol epoxides (e.g., benzo[a]pyrene-7,8-diol-9,10-epoxide) via cytochrome P450

Carcinogenicity classifications :

Research Gaps and Recommendations

Aplicaciones Científicas De Investigación

Diagnostic Applications

TPHA as a Confirmatory Test for Syphilis

The TPHA test is often employed as a confirmatory test following initial screening with non-treponemal tests such as the Venereal Disease Research Laboratory (VDRL) test. It demonstrates high sensitivity and specificity, making it a reliable tool for diagnosing syphilis at various stages, including primary and secondary syphilis.

- Sensitivity and Specificity : Studies have shown that the TPHA test has a sensitivity of approximately 86.8% in sera with low VDRL titers (<1:8), indicating its effectiveness in confirming syphilis diagnoses even when initial screening tests yield borderline results .

- Case Study : In one study involving 80 qualitative VDRL reactive sera, TPHA was positive in 59 samples, highlighting its utility in confirming syphilis in patients with low reactivity on initial tests .

Epidemiological Studies

Monitoring Syphilis Prevalence

The TPHA test is instrumental in epidemiological research to monitor syphilis prevalence within populations. It helps identify outbreaks and assess the effectiveness of public health interventions.

- Seroprevalence Studies : In a study conducted among different patient groups, the seroprevalence of syphilis varied from 0.4% to 3.5%, emphasizing the importance of TPHA in understanding disease dynamics within communities .

- Biological False Positives : Research has also focused on biological false positive (BFP) reactions associated with the TPHA test. For instance, out of 274 sera known to show BFP reactions to reagin tests, 11.3% were reactive in the TPHA test . This underscores the necessity of confirmatory testing in clinical practice.

Public Health Screening

Syphilis Screening in Blood Donation

The TPHA test is utilized in blood donation centers to screen for syphilis among donors, ensuring the safety of blood products.

- Cost-Utility Analysis : A study evaluating the cost-effectiveness of TPHA testing for blood donors concluded that it provides a reliable method for identifying syphilis infections, thus enhancing blood safety protocols .

Comparative Studies with Other Tests

Comparison with Non-Treponemal Tests

The effectiveness of TPHA has been compared with other diagnostic tests such as rapid plasma reagin (RPR) and enzyme-linked immunosorbent assay (ELISA).

| Test Type | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) |

|---|---|---|---|---|

| TPHA | 86.8 | High | Varies | Varies |

| RPR | 100 | 80.8 | 76.2 | 100 |

| ELISA | 98.4 | 94.9 | 92.3 | 98.9 |

This table illustrates that while RPR shows higher sensitivity, TPHA remains crucial for confirming positive results due to its high specificity and predictive values .

Limitations and Considerations

While the TPHA test is highly effective, it is essential to consider limitations such as:

- False Positives : The occurrence of false positives necessitates confirmatory testing with treponemal tests like FTA-ABS to ensure accurate diagnosis .

- Interpretation Challenges : In certain populations, especially those with co-infections such as leprosy, interpreting TPHA results can be complex due to potential cross-reactivity .

Mecanismo De Acción

El mecanismo de acción de TPh A implica su unión a la proteína nuclear pirina. Al unirse a la pirina, this compound interrumpe la formación del complejo bcl3-pirina, regulando así la función de la pirina en las células. Esta interacción afecta varios objetivos moleculares y vías involucradas en los procesos celulares .

Actividad Biológica

TPh A, or Tryptophan Hydroxylase A, is a compound of significant interest in the field of biochemistry and pharmacology due to its role in serotonin synthesis. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to serotonin (5-HT). The regulation of serotonin levels is crucial as it affects mood, cognition, and various physiological processes. Dysregulation of serotonin synthesis has been implicated in several psychiatric disorders, including depression and anxiety.

1. Enzymatic Activity:

this compound is the rate-limiting enzyme in serotonin biosynthesis. Its activity can be influenced by various factors such as stress hormones, environmental cues, and genetic predispositions. For instance, glucocorticoids (GC) released during stress can modulate this compound expression, thereby affecting serotonin levels and the organism's stress response .

2. Isoform Variability:

Recent research has identified multiple isoforms of TPh, with TPh2 being neuron-specific. This isoform exhibits distinct regulatory mechanisms compared to TPh1, indicating a complex interplay between different forms of the enzyme in response to physiological demands .

Case Studies

-

Impact on Mood Disorders:

- A study highlighted that variations in this compound activity correlate with mood disorders. Increased expression of this compound was observed in patients with major depressive disorder, suggesting a compensatory mechanism in response to low serotonin levels .

- Table 1: Correlation of this compound Activity with Mood Disorders

Disorder Type This compound Expression Level Serotonin Level Major Depressive Disorder High Low Generalized Anxiety Disorder Moderate Moderate Bipolar Disorder Variable Variable - Stress Response Modulation:

Research Findings

-

Genetic Regulation:

Genetic studies have shown that polymorphisms in the gene encoding this compound can influence individual susceptibility to stress-related disorders. Variants associated with higher enzymatic activity are linked to increased resilience against stress . -

Therapeutic Potential:

The development of selective inhibitors targeting this compound has been proposed as a therapeutic strategy for conditions characterized by excessive serotonin production, such as certain types of carcinoid tumors .

Future Directions

Research on this compound continues to evolve, focusing on:

- Therapeutic Applications: Exploring inhibitors as potential treatments for mood disorders and other conditions linked to serotonin dysregulation.

- Biomarker Development: Investigating this compound levels as biomarkers for diagnosing and predicting treatment responses in psychiatric disorders.

- Environmental Influences: Understanding how environmental factors affect this compound activity and subsequent serotonin levels could lead to novel interventions.

Propiedades

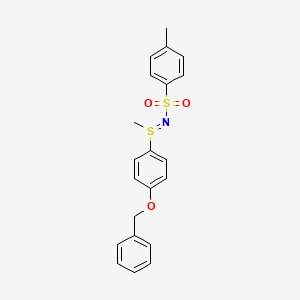

IUPAC Name |

(NE)-4-methyl-N-[methyl-(4-phenylmethoxyphenyl)-λ4-sulfanylidene]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S2/c1-17-8-14-21(15-9-17)27(23,24)22-26(2)20-12-10-19(11-13-20)25-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUPOWQOXOCVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=S(\C)/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430555 | |

| Record name | CHEMBL1230119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21306-65-0 | |

| Record name | CHEMBL1230119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise binding site and mechanism of action remain to be fully elucidated, crystallographic studies have revealed that TPh A binds to pirin. [] Further research is necessary to determine the specific amino acid residues involved in the interaction and the subsequent effects on pirin's function.

A: this compound (N-{-λ4-sulfanylidene}-4-methylbenzenesulfonamide) is a triphenyl compound with the molecular formula C21H19NO3S2. [] Detailed spectroscopic data, including NMR and mass spectrometry, have not yet been reported in the scientific literature.

A: Current research primarily focuses on this compound's binding affinity to pirin. [] Studies on its material compatibility, stability under various conditions (temperature, pH, light), and potential applications in different material settings have not been conducted yet.

A: Existing research on this compound does not indicate any catalytic properties. [] Its primary role, as identified so far, is as a binding molecule for the human protein pirin. Further investigations are needed to explore any potential catalytic activities.

A: To date, there have been no published reports on computational studies, such as molecular docking simulations, quantum chemical calculations, or quantitative structure-activity relationship (QSAR) models, involving this compound. [] Such studies could provide valuable insights into its binding mode, interaction energies, and potential for structural optimization.

A: Limited information is available on the SAR of this compound. Initial screening identified a structurally related compound, TPh B, that did not exhibit significant binding to pirin. [] This suggests that specific structural features of this compound are crucial for its interaction with pirin. Systematic modifications and evaluation of analogs are necessary to establish a comprehensive SAR profile.

A: Currently, research primarily focuses on this compound's binding to pirin. [] Information about its stability under various storage conditions, formulation strategies for enhanced solubility or bioavailability, and potential for in vivo applications remains to be explored.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.